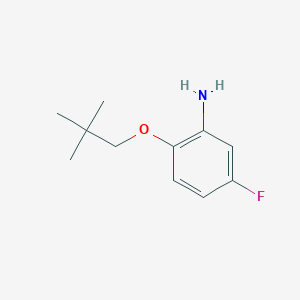

5-Fluoro-2-(neopentyloxy)aniline

Description

5-Fluoro-2-(neopentyloxy)aniline is a fluorinated aromatic amine characterized by a neopentyloxy (2,2-dimethylpropoxy) group at the 2-position and a fluorine atom at the 5-position of the aniline ring. This compound is of interest in pharmaceutical and materials chemistry due to the steric bulk and electron-donating properties of the neopentyloxy group, which can modulate reactivity, solubility, and biological activity.

Properties

IUPAC Name |

2-(2,2-dimethylpropoxy)-5-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FNO/c1-11(2,3)7-14-10-5-4-8(12)6-9(10)13/h4-6H,7,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGALYJSYJDXCGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COC1=C(C=C(C=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(neopentyloxy)aniline typically involves the following steps:

Nitration: The starting material, 5-fluoro-2-nitroaniline, is prepared by nitration of 5-fluoroaniline.

Reduction: The nitro group in 5-fluoro-2-nitroaniline is reduced to an amino group using reducing agents such as iron powder in the presence of hydrochloric acid.

Etherification: The final step involves the etherification of the amino group with neopentyl alcohol in the presence of a suitable catalyst to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-(neopentyloxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed:

Oxidation: Formation of corresponding quinones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted anilines with various functional groups.

Scientific Research Applications

Chemistry: 5-Fluoro-2-(neopentyloxy)aniline is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study the effects of fluorinated anilines on biological systems. It serves as a model compound to investigate the interactions of fluorinated aromatic compounds with enzymes and receptors.

Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its unique structural features make it a candidate for drug design and discovery.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(neopentyloxy)aniline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. The neopentyloxy group increases the compound’s lipophilicity, facilitating its penetration into biological membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physical and Chemical Properties

The table below compares 5-Fluoro-2-(neopentyloxy)aniline with structurally similar compounds, highlighting substituent-driven differences:

Key Observations:

- Electronic Effects : Electron-withdrawing groups (e.g., nitro in 5-Fluoro-2-methoxy-4-nitroaniline) decrease basicity of the aniline NH₂ group compared to electron-donating alkoxy groups .

- Biological Activity : Imidazole and pyrrole derivatives exhibit specific bioactivity (e.g., RAD51 inhibition), whereas neopentyloxy analogues may prioritize stability over direct biological targeting .

Biological Activity

5-Fluoro-2-(neopentyloxy)aniline is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and research findings related to this compound, focusing on its mechanisms of action and therapeutic implications.

Synthesis

The synthesis of this compound typically involves the introduction of a neopentyl ether group to the aniline structure. The fluorine atom at the 5-position is crucial for enhancing the compound's biological properties. Various synthetic routes have been explored, including nucleophilic substitution reactions and coupling reactions with fluorinated precursors.

Biological Activity

The biological activity of this compound has been evaluated in several studies, particularly concerning its effects on cancer cell lines and enzyme inhibition.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that related fluorinated anilines showed potent inhibition of L1210 mouse leukemia cells with IC50 values in the nanomolar range, suggesting strong anticancer potential through mechanisms involving intracellular prodrug activation .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | L1210 (mouse leukemia) | <10 |

| Related Fluorinated Aniline | Various | <100 |

Enzyme Inhibition

Fluorinated anilines have also been studied for their ability to inhibit key enzymes involved in nucleotide metabolism. For example, compounds similar to this compound have shown efficacy in inhibiting thymidylate synthase, an enzyme critical for DNA synthesis. The mechanism often involves the formation of a covalent complex with the enzyme, leading to its inactivation .

Case Study: Thymidylate Synthase Inhibition

A specific study demonstrated that 5-fluoro derivatives form stable complexes with thymidylate synthase, which results in a rapid loss of enzyme activity when treated with these compounds. This suggests a potential pathway for developing new chemotherapeutic agents targeting DNA synthesis in cancer cells .

The biological activity of this compound is attributed to several mechanisms:

- Covalent Bond Formation : Similar compounds have been shown to form covalent bonds with target enzymes, leading to irreversible inhibition.

- Metabolic Activation : The presence of fluorine may enhance metabolic stability and facilitate the conversion into active metabolites within cells.

- Cell Cycle Disruption : Studies indicate that such compounds can induce cell cycle arrest in cancer cells, contributing to their antiproliferative effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.